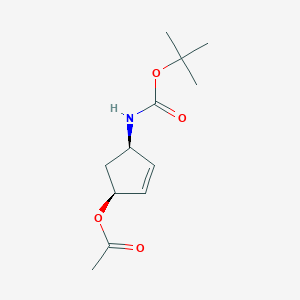
(1S,4R)-Acetic acid 4-tert-butoxycarbonylamino-cyclopent-2-enyl ester
Overview
Description
“(1S,4R)-Acetic acid 4-tert-butoxycarbonylamino-cyclopent-2-enyl ester” is a chemical compound with the CAS Number: 189625-14-7. It has a molecular weight of 241.29 and its IUPAC name is (1S,4R)-4-[(tert-butoxycarbonyl)amino]-2-cyclopenten-1-yl acetate .
Molecular Structure Analysis
The molecular formula of this compound is C12H19NO4 . The InChI code is 1S/C12H19NO4/c1-8(14)16-10-6-5-9(7-10)13-11(15)17-12(2,3)4/h5-6,9-10H,7H2,1-4H3,(H,13,15)/t9-,10+/m0/s1 .Physical And Chemical Properties Analysis
The compound is a white solid . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the current resources.Scientific Research Applications
Organic Acid Vapours and Corrosion
Research on the effect of organic acid vapours, such as acetic acid, on the corrosion of metals like copper provides insights into the material compatibility and potential preventive measures in environments where these compounds are present. Such studies are crucial for designing safer and more durable materials in various industrial applications (Bastidas & La Iglesia, 2007).
Biotechnological Routes from Biomass
Investigations into the biotechnological production of lactic acid from biomass and its subsequent use in synthesizing other valuable chemicals underline the importance of organic acids in sustainable chemical synthesis. This research highlights the potential of using organic acids as feedstocks for green chemistry, contributing to the development of environmentally friendly processes and products (Gao, Ma, & Xu, 2011).
Xylan Derivatives and Applications
The modification of xylan into biopolymer ethers and esters through chemical reactions, including those involving carboxylic acids, showcases the application of organic acids in modifying natural polymers for specific uses. Such modifications can lead to the development of new materials with unique properties, useful in drug delivery systems and as additives in various industries (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Catalytic Non-Enzymatic Kinetic Resolution
The role of catalytic processes in the kinetic resolution of racemic mixtures, including the use of organic acids and their esters, is crucial for the synthesis of enantiopure compounds. This area of research is significant for the pharmaceutical industry, where the purity of chiral compounds can affect drug efficacy and safety (Pellissier, 2011).
Safety and Hazards
properties
IUPAC Name |
[(1S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-2-en-1-yl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-8(14)16-10-6-5-9(7-10)13-11(15)17-12(2,3)4/h5-6,9-10H,7H2,1-4H3,(H,13,15)/t9-,10+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRJRUTXLAQMEK-VHSXEESVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(C=C1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@H](C=C1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001151997 | |
| Record name | 1,1-Dimethylethyl N-[(1R,4S)-4-(acetyloxy)-2-cyclopenten-1-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001151997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,4R)-Acetic acid 4-tert-butoxycarbonylamino-cyclopent-2-enyl ester | |
CAS RN |
189625-14-7 | |
| Record name | 1,1-Dimethylethyl N-[(1R,4S)-4-(acetyloxy)-2-cyclopenten-1-yl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=189625-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[(1R,4S)-4-(acetyloxy)-2-cyclopenten-1-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001151997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



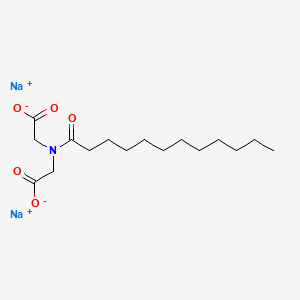
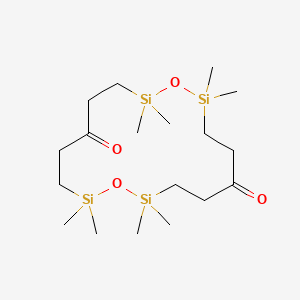
![Ethyl[(2-nitrophenyl)methyl]amine](/img/structure/B3367640.png)
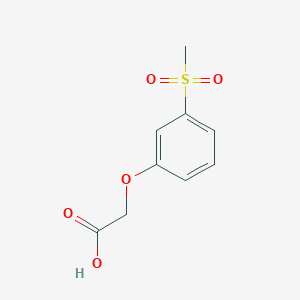


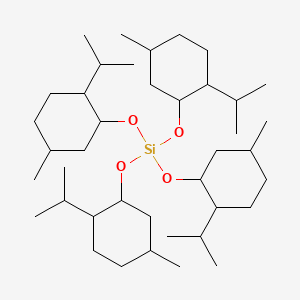
![Furo[3,2-b]pyridine-7-carbonitrile](/img/structure/B3367704.png)

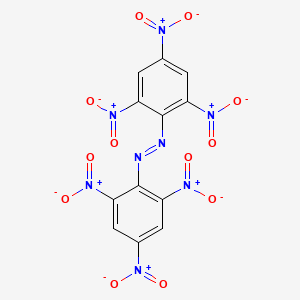
![methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-phenylphenyl)methyl]hydrazinyl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B3367723.png)
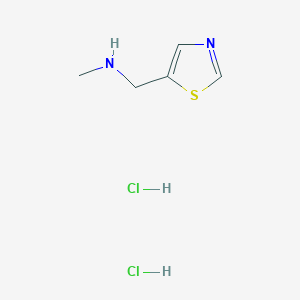
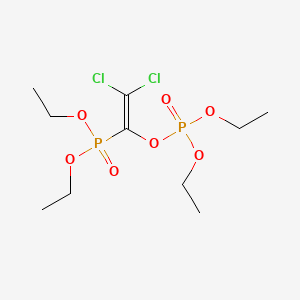
![5-[(4-Fluorophenyl)amino]-5-oxopentanoic acid](/img/structure/B3367740.png)